molecular formula C3H3BrN2S B12948264 3-Bromoisothiazol-4-amine

3-Bromoisothiazol-4-amine

Katalognummer: B12948264
Molekulargewicht: 179.04 g/mol
InChI-Schlüssel: IWDOIRRIHNHMPL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromoisothiazol-4-amine is a heterocyclic compound containing a bromine atom and an amine group attached to an isothiazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of both bromine and amine functionalities makes it a versatile building block for the synthesis of more complex molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromoisothiazol-4-amine typically involves the bromination of isothiazole derivatives. One common method is the bromination of 4-aminothiazole using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or acetonitrile at low temperatures to prevent over-bromination and to ensure high selectivity .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to scalable production of this compound. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the production process more environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Bromoisothiazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wirkmechanismus

The mechanism of action of 3-Bromoisothiazol-4-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom can form covalent bonds with nucleophilic sites in proteins, while the amine group can participate in hydrogen bonding and electrostatic interactions .

Vergleich Mit ähnlichen Verbindungen

Comparison: 3-Bromoisothiazol-4-amine is unique due to the presence of both bromine and amine functionalities on the isothiazole ring. This dual functionality allows for a wider range of chemical modifications and applications compared to similar compounds that may only have one reactive site .

Eigenschaften

Molekularformel

C3H3BrN2S

Molekulargewicht

179.04 g/mol

IUPAC-Name

3-bromo-1,2-thiazol-4-amine

InChI

InChI=1S/C3H3BrN2S/c4-3-2(5)1-7-6-3/h1H,5H2

InChI-Schlüssel

IWDOIRRIHNHMPL-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=NS1)Br)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.